molecular formula C15H12BrFN2O2 B5606281 N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide

Cat. No.: B5606281
M. Wt: 351.17 g/mol
InChI Key: MXRKMLWPPKRXND-GIJQJNRQSA-N
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Description

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a methoxy group on the benzamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide typically involves the condensation reaction between 5-bromo-2-fluoroaniline and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-fluorobenzamide: Shares the bromo and fluoro substituents but lacks the methoxybenzamide moiety.

    4-methoxybenzamide: Contains the methoxybenzamide moiety but lacks the bromo and fluoro substituents.

Uniqueness

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide is unique due to the combination of bromo, fluoro, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O2/c1-21-13-5-2-10(3-6-13)15(20)19-18-9-11-8-12(16)4-7-14(11)17/h2-9H,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRKMLWPPKRXND-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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